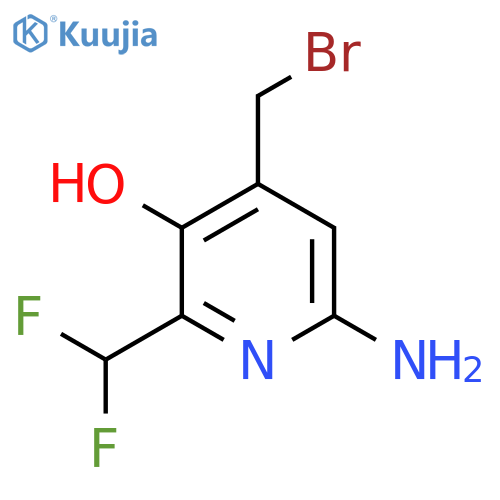Cas no 1805011-93-1 (6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)

1805011-93-1 structure
商品名:6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine
CAS番号:1805011-93-1
MF:C7H7BrF2N2O
メガワット:253.044087648392
CID:4916737
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C7H7BrF2N2O/c8-2-3-1-4(11)12-5(6(3)13)7(9)10/h1,7,13H,2H2,(H2,11,12)
- InChIKey: YOZIBEIKYVBRGR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(N)N=C(C(F)F)C=1O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 59.1
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005612-500mg |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805011-93-1 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A024005612-1g |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805011-93-1 | 97% | 1g |
$1,696.80 | 2022-04-01 |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1805011-93-1 (6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine) 関連製品
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
